N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(methylaminomethyl)piperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O.ClH/c1-16-10-11-6-8-18(9-7-11)14(19)17-13-4-2-12(15)3-5-13;/h2-5,11,16H,6-10H2,1H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFKYIBVMCDOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride (CAS Number: 1423033-82-2) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : N-(4-fluorophenyl)-4-[(methylamino)methyl]-1-piperidinecarboxamide hydrochloride
- Molecular Formula : C14H20FN3O·HCl
- Molecular Weight : 265.33 g/mol
- Purity : 95%
- Physical Form : Powder
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It acts as a modulator of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Monoamine Oxidase Inhibition
Research indicates that compounds similar to N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide have shown varying degrees of inhibition on MAO-A and MAO-B:
- MAO-A : Typically associated with the metabolism of serotonin and norepinephrine.
- MAO-B : Primarily involved in the metabolism of phenylethylamine and certain trace amines.
Studies have demonstrated that while some analogs exhibit weak substrate activity for MAO-A, they are often good substrates for MAO-B, which may relate to neurotoxic effects observed in certain compounds .
Neurotoxicity Studies
In neurotoxicity assessments, certain analogs have been shown to produce dopaminergic neurotoxicity in animal models. The capacity to be oxidized by MAO-B appears crucial for this neurotoxic process, suggesting that compounds like N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide could share similar pathways .
Anti-inflammatory Potential
The compound has been investigated for its anti-inflammatory properties. It may inhibit smooth muscle proliferation, which is relevant in conditions such as atherosclerosis and restenosis. Studies suggest that it modulates heparan sulfate proteoglycans (HSPGs), impacting inflammatory signaling pathways in endothelial cells .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
